

Unraveling the Structure of Alfacalcidol Related Compound C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Alfacalcidol related compound C, a significant impurity encountered during the synthesis and stability testing of Alfacalcidol. This document details the analytical methodologies, key data, and logical framework required to identify and characterize this compound, which is crucial for ensuring the quality, safety, and efficacy of Alfacalcidol drug products.

Executive Summary

Alfacalcidol related compound C has been identified as the Diels-Alder adduct of prealfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This identification is supported by mass spectrometry data and an understanding of the inherent reactivity of vitamin D analogs. While detailed Nuclear Magnetic Resonance (NMR) data for this specific compound is not extensively published, its structural confirmation relies on a combination of chromatographic behavior, mass-to-charge ratio, and the well-established reactivity of PTAD with conjugated dienes.

Physicochemical and Spectroscopic Data

The quantitative data essential for the identification of Alfacalcidol related compound C is summarized below. This information is critical for the development of analytical methods for its detection and quantification.



Parameter	Value	Reference
Compound Name	Alfacalcidol related compound C (pre-Alfacalcidol PTAD Adduct)	[1][2]
CAS Number	82266-85-1	[1]
Molecular Formula	C35H49N3O4	[1]
Molecular Weight	575.78 g/mol	[1]
LC-MS/MS Ion Pair (MRM)	576.4 → 314.1	

Experimental Protocols for Structure Elucidation

The following protocols outline the key experimental procedures for the isolation and identification of Alfacalcidol related compound C.

Sample Preparation and Isolation

- Forced Degradation: To generate sufficient quantities of pre-alfacalcidol, the precursor to Compound C, a solution of Alfacalcidol can be subjected to thermal stress (e.g., heating at 60-80°C).
- Derivatization: The resulting solution containing pre-alfacalcidol is treated with a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) at room temperature. The reaction is typically rapid.
- Purification: The resulting Alfacalcidol related compound C can be isolated and purified using preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

• Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm) is suitable for the separation of Alfacalcidol and its related compounds.



- Mobile Phase: A gradient elution using a mixture of water, methanol, and acetonitrile is often employed. The exact gradient profile should be optimized to achieve adequate separation.
- Detection: UV detection at approximately 265 nm is appropriate for monitoring the elution of these compounds.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible results.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

- Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is effective for the analysis of these compounds.
- Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) can be used.
- Data Acquisition:
 - Full Scan: To determine the molecular weight of the parent ion.
 - Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural confirmation.
 For Alfacalcidol related compound C, a characteristic transition of m/z 576.4 → 314.1 is monitored in Multiple Reaction Monitoring (MRM) mode for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

- Sample Preparation: A purified sample of Alfacalcidol related compound C should be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Experiments:
 - ¹H NMR: To determine the proton environment and coupling constants.



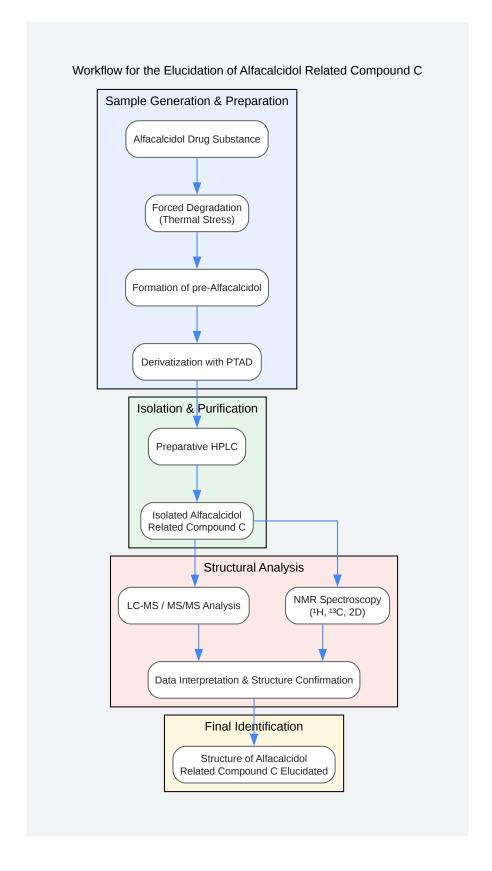
- 13C NMR: To identify the number and types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the adduct structure.
- Note: While specific NMR data for this compound is not readily available in the public domain, the expected spectra would show characteristic signals for the Alfacalcidol backbone and the phenyl-triazolinedione moiety, with shifts indicative of the newly formed cyclic system.

Visualizations

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the identification and characterization of Alfacalcidol related compound C.





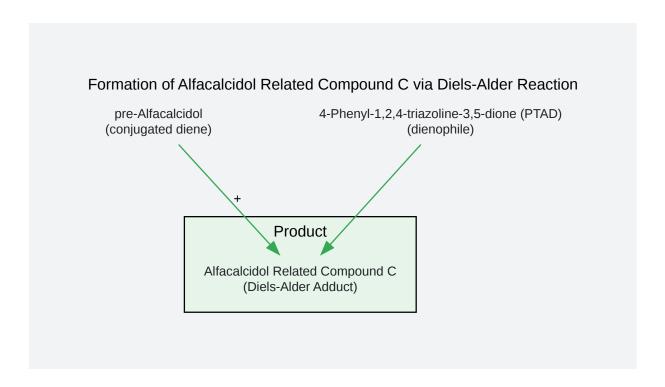
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Caption: Elucidation workflow for Alfacalcidol related compound C.



Formation of Alfacalcidol Related Compound C

This diagram illustrates the Diels-Alder reaction between pre-alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to form Alfacalcidol related compound C.



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Caption: Diels-Alder formation of Alfacalcidol related compound C.

Conclusion

The structural elucidation of Alfacalcidol related compound C as the pre-alfacalcidol PTAD adduct is a critical step in the quality control of Alfacalcidol. The methodologies outlined in this guide, combining chromatographic separation with mass spectrometric detection, provide a robust framework for its identification and characterization. While further investigation to obtain detailed NMR data would be beneficial for complete spectroscopic characterization, the evidence strongly supports the assigned structure. This knowledge enables the development of effective control strategies to ensure the purity and safety of Alfacalcidol formulations.



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References

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- To cite this document: BenchChem. [Unraveling the Structure of Alfacalcidol Related Compound C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540815#chemical-structure-elucidation-of-alfacalcidol-related-compound-c]

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